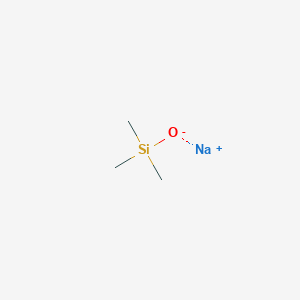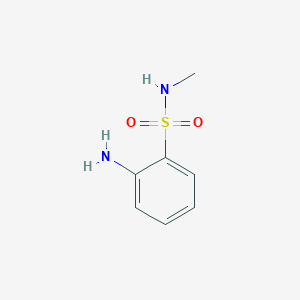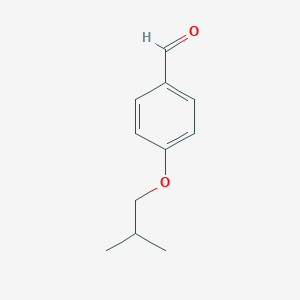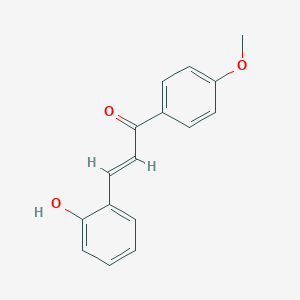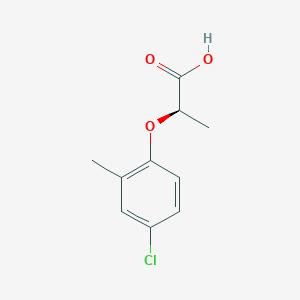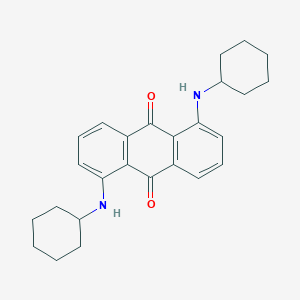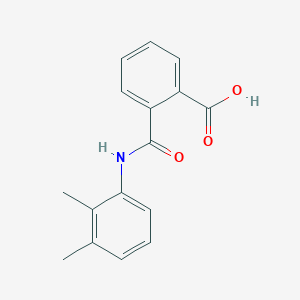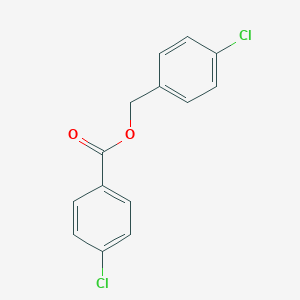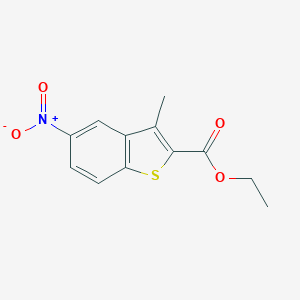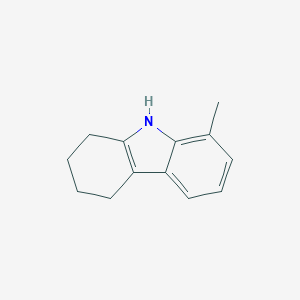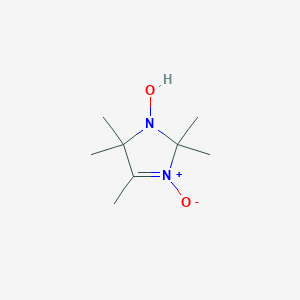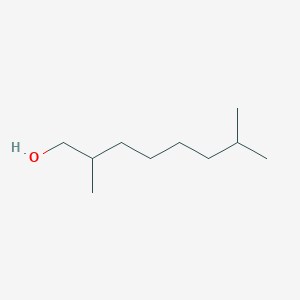
2,7-Dimethyl-1-octanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethyl-1-octanol, also known as DMDO, is an organic compound with a molecular formula of C10H22O. This compound is a colorless liquid with a characteristic odor and is used in various scientific research applications due to its unique properties.
作用機序
The mechanism of action of 2,7-Dimethyl-1-octanol is not fully understood. However, it is believed that it acts as an insect pheromone mimic, binding to specific receptors in the insect's antennae. This binding triggers a physiological response in the insect, altering its behavior.
生化学的および生理学的効果
The biochemical and physiological effects of 2,7-Dimethyl-1-octanol are primarily observed in insects. When exposed to this compound, insects exhibit altered behavior, such as increased attraction or repulsion. This effect is due to the compound's ability to mimic insect pheromones and bind to specific receptors in the insect's antennae.
実験室実験の利点と制限
The advantages of using 2,7-Dimethyl-1-octanol in lab experiments include its high yield synthesis method, its ability to mimic insect pheromones, and its potential use in the synthesis of chiral compounds. However, the limitations of using this compound include its limited use in research outside of insect behavior studies and its potential toxicity in high concentrations.
将来の方向性
For the use of 2,7-Dimethyl-1-octanol in scientific research include further studies on its mechanism of action and potential use in the synthesis of chiral compounds. Additionally, research on the potential use of this compound as a natural insect repellent or attractant may also be explored.
合成法
The synthesis of 2,7-Dimethyl-1-octanol is typically achieved through the reaction of 2,7-octadiene with hydrogen peroxide and acetic acid. This reaction results in the formation of 2,7-Dimethyl-1-octanol as the main product. This synthesis method is preferred due to its high yield and efficiency.
科学的研究の応用
2,7-Dimethyl-1-octanol has been used in various scientific research applications, including the study of insect behavior, as a pheromone mimic. It has also been used as a reagent in organic synthesis, particularly in the synthesis of chiral compounds. Additionally, it has been used as a solvent in the production of flavors and fragrances.
特性
CAS番号 |
15250-22-3 |
|---|---|
製品名 |
2,7-Dimethyl-1-octanol |
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC名 |
2,7-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-9(2)6-4-5-7-10(3)8-11/h9-11H,4-8H2,1-3H3 |
InChIキー |
FNLOIWOIWFHQSI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCC(C)CO |
正規SMILES |
CC(C)CCCCC(C)CO |
同義語 |
2,7-Dimethyl-1-octanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



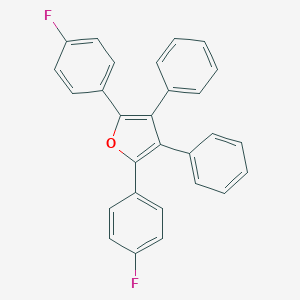
![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)
